molecular formula C20H21N3O5 B7694792 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7694792
M. Wt: 383.4 g/mol
InChI Key: VKXJDXZZTVVHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential therapeutic applications. DMXAA was initially identified as a vascular disrupting agent, which means that it can selectively damage the blood vessels that supply tumors, leading to their death. Since then, DMXAA has been investigated for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy.

Mechanism of Action

3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-tumor activity through multiple mechanisms. It selectively damages the blood vessels that supply tumors, leading to their death. This compound also activates the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to activate the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has also been shown to selectively damage the blood vessels that supply tumors, leading to their death. However, this compound has some limitations for lab experiments. It is a small molecule that can be difficult to work with, and it has limited solubility in water. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its potential for clinical use.

Future Directions

There are several future directions for 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of focus is the development of new formulations that can improve its solubility and stability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. In addition, there is ongoing research to investigate the potential of combining this compound with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy. This compound exerts its anti-tumor activity through multiple mechanisms, including the selective damage of tumor blood vessels and the activation of the immune system. This compound has some limitations for lab experiments, but there are several future directions for research, including the development of new formulations and the exploration of its potential for the treatment of other diseases.

Synthesis Methods

3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3,4-dimethoxy-N-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with ethyl bromoacetate to form this compound.

Scientific Research Applications

3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has been shown to selectively damage the blood vessels that supply tumors, leading to their death. This compound has also been investigated for its potential to activate the immune system and enhance the effects of chemotherapy. In addition, this compound has been studied for its anti-inflammatory and anti-angiogenic properties.

properties

IUPAC Name

3,4-dimethoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12(21-19(24)14-7-10-16(26-3)17(11-14)27-4)20-22-18(23-28-20)13-5-8-15(25-2)9-6-13/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXJDXZZTVVHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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